molecular formula C17H21N3O3 B2932571 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396750-30-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2932571
CAS No.: 1396750-30-3
M. Wt: 315.373
InChI Key: URQXIIHSGKEZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a synthetic urea derivative featuring a benzo[d][1,3]dioxol-5-yl (commonly termed "piperonyl") group and a 4-(piperidin-1-yl)but-2-yn-1-yl chain. Its synthesis likely involves coupling reactions between isocyanate intermediates and amine-containing precursors, similar to methodologies described for related urea derivatives .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-piperidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(18-8-2-5-11-20-9-3-1-4-10-20)19-14-6-7-15-16(12-14)23-13-22-15/h6-7,12H,1,3-4,8-11,13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQXIIHSGKEZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is C17H21N3O3C_{17}H_{21}N_{3}O_{3}, with a molecular weight of approximately 287.35 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a piperidine group via a butynyl chain, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H21N3O3
Molecular Weight287.35 g/mol
LogP2.441
SolubilityModerate

The compound has shown promise as an inhibitor of Monoamine Oxidase B (MAO-B) , an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against MAO-B, with IC50 values ranging from low nanomolar concentrations to micromolar levels depending on structural variations .

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of specific functional groups significantly influences the inhibitory potency against MAO-B. For instance, modifications at the para position of the phenyl ring enhance activity due to better fitting within the enzyme's active site . Compounds lacking carbon linkers between biaryl units displayed reduced activity, emphasizing the importance of structural integrity for enzyme interaction.

In Vivo Studies

In vivo assessments using animal models have corroborated the in vitro findings. The compound demonstrated improved motor function in MPTP-induced Parkinsonian mice, correlating with MAO-B inhibition in brain tissues . This suggests potential therapeutic applications for neuroprotection and symptom relief in Parkinson's disease.

Antitumor Activity

Recent studies have also explored the antitumor potential of related compounds featuring similar structural frameworks. For example, analogs have been tested against various cancer cell lines, showing moderate cytotoxicity and inhibition of cell proliferation . The mechanism appears to involve the disruption of glycolytic metabolism in tumor cells, which is critical for their survival and growth.

Case Study 1: MAO-B Inhibition

In a controlled study assessing the effects of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea , researchers observed an IC50 value of 0.009 µM against MAO-B. The study utilized both kinetic assays and docking simulations to elucidate binding interactions within the enzyme's active site .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of structurally related compounds revealed significant cytotoxic effects against HeLa and MCF-7 cell lines. The most potent derivative exhibited an IC50 value of approximately 12 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic yields, physicochemical properties, and biological activities.

Structural Analogues with Benzo[d][1,3]dioxol-5-yl and Piperidine/Piperazine Moieties
Compound Name Key Structural Features Synthesis Yield Melting Point/Physical State Biological Activity
Target Compound Urea linker; alkyne-spaced piperidine Not reported Not reported Not explicitly reported
4b: (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(piperidin-1-yl)methanone Methanone linker; β-lactam core 80% Yellow oil Antibacterial (β-lactam class)
Compound 17: 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one Propan-1-one linker; trifluoromethylphenyl-piperazine 21% 107–108°C Anti-Trypanosoma cruzi activity
JJKK-048: 4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone Bis-piperonyl group; triazole-urea hybrid Not reported Not reported MAGL inhibitor; analgesic

Key Observations :

  • Linker Diversity: The target compound’s urea linker distinguishes it from methanone (4b, Compound 17) or triazole-urea (JJKK-048) derivatives.
  • Piperidine/Piperazine Substitution : The alkyne spacer in the target compound may confer rigidity, whereas Compound 17’s piperazine ring with electron-withdrawing groups (e.g., -CF₃) enhances lipophilicity and target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.